molecular formula C7H9F3N2O3 B13726624 4-Hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one

4-Hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one

Cat. No.: B13726624
M. Wt: 226.15 g/mol
InChI Key: BKPZTSFONRGJAU-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one is a synthetic organic compound with a unique structure that includes a trifluoromethyl group, a hydroxypropyl group, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one typically involves the following steps:

    Formation of the Pyrazolone Core: The pyrazolone core can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) in the presence of a base.

    Addition of the Hydroxypropyl Group: The hydroxypropyl group can be added through a nucleophilic substitution reaction using 3-chloropropanol or 3-bromopropanol in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyrazolone core can be reduced to form dihydropyrazolones.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydropyrazolones.

    Substitution: Formation of substituted pyrazolones with various functional groups.

Scientific Research Applications

4-Hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as fluorinated polymers.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-(trifluoromethyl)-1H-pyrazol-5-one: Lacks the hydroxypropyl group.

    4-Hydroxy-4-(3-hydroxypropyl)-1H-pyrazol-5-one: Lacks the trifluoromethyl group.

    3-(Trifluoromethyl)-1H-pyrazol-5-one: Lacks both the hydroxy and hydroxypropyl groups.

Uniqueness

4-Hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one is unique due to the presence of both the trifluoromethyl and hydroxypropyl groups, which can impart distinct chemical and physical properties

Properties

Molecular Formula

C7H9F3N2O3

Molecular Weight

226.15 g/mol

IUPAC Name

4-hydroxy-4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-one

InChI

InChI=1S/C7H9F3N2O3/c8-7(9,10)4-6(15,2-1-3-13)5(14)12-11-4/h13,15H,1-3H2,(H,12,14)

InChI Key

BKPZTSFONRGJAU-UHFFFAOYSA-N

Canonical SMILES

C(CC1(C(=NNC1=O)C(F)(F)F)O)CO

Origin of Product

United States

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